molecular formula C21H26N2O4 B5798537 1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine CAS No. 6041-17-4

1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine

Cat. No. B5798537
CAS RN: 6041-17-4
M. Wt: 370.4 g/mol
InChI Key: MLCPBWNVKPPZEQ-UHFFFAOYSA-N
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Description

1-(2,3-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine, commonly known as DMMDA-2, is a psychoactive substance that belongs to the class of phenethylamines. This compound has been found to possess hallucinogenic properties and is known to produce effects similar to those of other hallucinogens such as LSD and mescaline. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.

Mechanism of Action

DMMDA-2 is believed to produce its psychoactive effects by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in regulating mood and cognition.

Advantages and Limitations for Lab Experiments

DMMDA-2 has advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, its psychoactive properties also pose a risk to researchers, and its effects on the central nervous system may make it difficult to control for confounding variables in experiments.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders. Another area of research is the development of new analogs of DMMDA-2 that may have improved therapeutic properties or reduced side effects. Additionally, further studies are needed to fully understand the mechanism of action of DMMDA-2 and its effects on the brain and body.

Synthesis Methods

DMMDA-2 can be synthesized through a multistep process, which involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is then purified through recrystallization.

Scientific Research Applications

DMMDA-2 has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has been found to have a positive effect on mood and cognition, and may also have neuroprotective properties.

properties

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-9-7-16(8-10-18)21(24)23-13-11-22(12-14-23)15-17-5-4-6-19(26-2)20(17)27-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCPBWNVKPPZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359766
Record name [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

CAS RN

6041-17-4
Record name [4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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